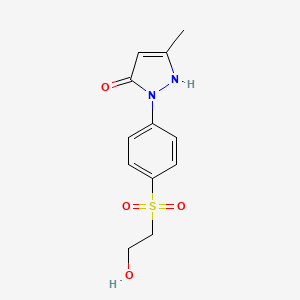
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolone ring substituted with a beta-hydroxyethylsulfonylphenyl group and a methyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone typically involves the reaction of 4-nitrophenyl beta-hydroxyethyl sulfone with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of sodium hydroxide to facilitate the formation of the pyrazolone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and amino derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl sulfone: Known for its use in curing epoxy-based resins.
Bis(4-aminophenyl) sulfone: Used in similar applications as 4-aminophenyl sulfone.
4,4’-Diaminodiphenyl sulfone: Another compound with similar chemical properties and applications.
Uniqueness
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone stands out due to its unique combination of a pyrazolone ring and a beta-hydroxyethylsulfonylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
104398-40-5 |
|---|---|
Formule moléculaire |
C12H14N2O4S |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyethylsulfonyl)phenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,8,13,15H,6-7H2,1H3 |
Clé InChI |
RBLSHBFNINAUQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


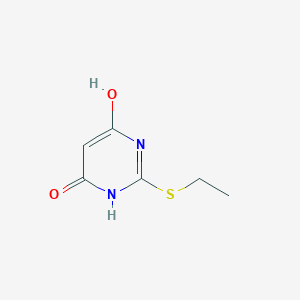
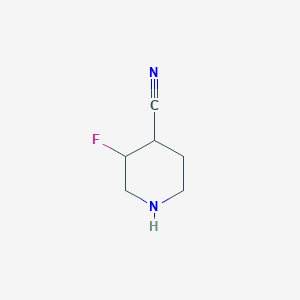
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
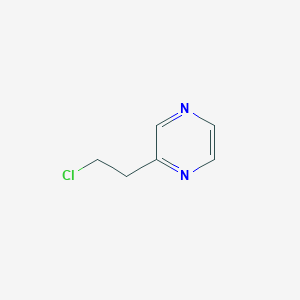
![4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12987608.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)





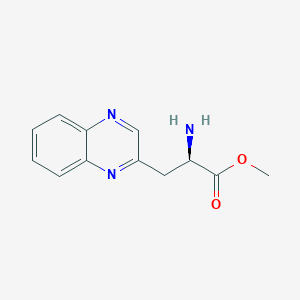
![8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12987655.png)

